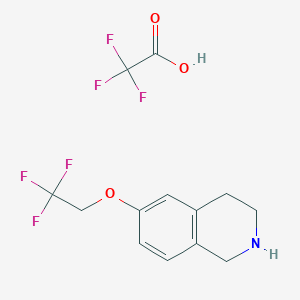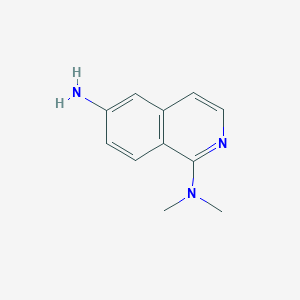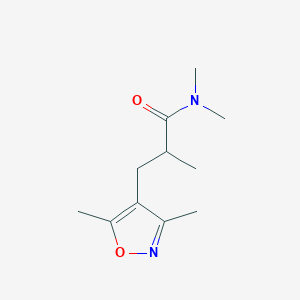
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule characterized by the presence of a furan ring, an oxadiazole ring, and a pyridazinone core. This structural complexity enables its diverse range of applications in various scientific fields, making it a compound of significant interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the furan-2-yl moiety: : This is generally synthesized through the acid-catalyzed dehydration of 2-furyl alcohol.
Synthesis of the 1,2,4-oxadiazole ring: : Commonly achieved by the cyclization of a dihydroxy ketone with nitrous acid.
Pyrrolidine attachment: : This involves a nucleophilic substitution reaction with the appropriate pyrrolidine derivative.
Coupling to the pyridazinone core: : This step usually requires a peptide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrolidine and pyridazinone fragments.
Industrial Production Methods:
Scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often requires robust purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The furan ring can be oxidized to furanones under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can undergo reduction to the corresponding amine using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products:
Oxidation: : Yields furanones.
Reduction: : Yields amines.
Substitution: : Yields substituted derivatives with functional groups replacing halogens.
Applications De Recherche Scientifique
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one finds applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Functions as a ligand in biochemical assays, investigating enzyme kinetics or receptor interactions.
Medicine: : Explored for its potential as a therapeutic agent in drug discovery, particularly targeting inflammation and cancer.
Industry: : Applied in the synthesis of specialty chemicals and materials science, especially in the development of polymers and advanced materials.
Mécanisme D'action
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its multiple rings and functional groups allow for versatile binding modes. For instance, it might inhibit an enzyme's active site or modulate receptor activity by mimicking a natural ligand. The precise mechanism would depend on its specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
6-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the furan ring with a phenyl group.
6-(3-(5-thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Replacing the furan with a thiophene.
Uniqueness:
What makes 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one unique is the specific combination of the furan, oxadiazole, pyrrolidine, and pyridazinone moieties. This unique structure imparts specific chemical and biological properties that are distinct from its analogs, enhancing its utility in targeted research and industrial applications.
There you have it, a deep dive into this fascinating compound! What do you think?
Propriétés
IUPAC Name |
6-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-20-13(22)5-4-11(18-20)16(23)21-7-6-10(9-21)14-17-15(25-19-14)12-3-2-8-24-12/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEPPEXVWQABMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2450687.png)

![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)


![Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2450694.png)

![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)


![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)


![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)
